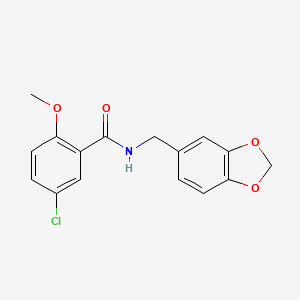
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide, also known as BMD-315 or BMD-31543, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BMD-315 is known for its ability to modulate the activity of certain enzymes and receptors, which makes it an attractive candidate for the development of new therapeutic agents.
作用机制
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide is not fully understood. However, it is believed to act by binding to the active site of the target enzyme or receptor and modulating its activity. For example, N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide has been shown to inhibit the activity of HDACs by binding to the zinc ion in the catalytic site. It has also been shown to inhibit the activity of MMPs by binding to the zinc ion in the active site. In addition, N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide has been shown to act as a partial agonist of CBRs, which means it can activate or inhibit the receptor depending on the context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide depend on the target enzyme or receptor being modulated. For example, inhibition of HDACs by N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide can lead to increased acetylation of histones, which can alter gene expression patterns and affect cell proliferation and differentiation. Inhibition of MMPs by N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide can lead to decreased extracellular matrix degradation, which can affect tissue remodeling and cell migration. Activation or inhibition of CBRs by N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide can affect various physiological processes, including pain, mood, and appetite.
实验室实验的优点和局限性
One of the advantages of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide is its specificity towards certain enzymes and receptors, which makes it a valuable tool for studying their functions and developing new therapeutic agents. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide is its relatively low potency compared to other compounds targeting the same enzymes or receptors. This can make it difficult to achieve the desired biological effects at lower concentrations, which can affect the interpretation of the results.
未来方向
There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide. One direction is to improve its potency and selectivity towards certain enzymes or receptors, which can enhance its potential as a therapeutic agent. Another direction is to study its effects on other physiological processes and diseases, such as inflammation, cardiovascular diseases, and neurodegenerative disorders. Finally, another direction is to develop new derivatives of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide with improved properties, such as better pharmacokinetics and bioavailability.
合成方法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide involves a multi-step process that starts with the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to obtain the corresponding acid chloride. The acid chloride is then reacted with 1,3-benzodioxole-5-methanol in the presence of a base to form the benzamide derivative. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to modulate the activity of several enzymes and receptors, including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and cannabinoid receptors (CBRs). HDACs are involved in the regulation of gene expression, and their dysregulation has been implicated in several diseases, including cancer and neurodegenerative disorders. MMPs are enzymes that play a crucial role in tissue remodeling and are involved in various pathological conditions, such as cancer metastasis and arthritis. CBRs are part of the endocannabinoid system, which regulates various physiological processes, including pain, mood, and appetite.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-20-13-5-3-11(17)7-12(13)16(19)18-8-10-2-4-14-15(6-10)22-9-21-14/h2-7H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLFOEMRTJXTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641049 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5763885.png)
![2-chloro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5763887.png)
![1-[2-(4-methylphenoxy)ethyl]piperidine](/img/structure/B5763894.png)
![nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5763899.png)
![N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide](/img/structure/B5763903.png)
![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5763905.png)

![2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B5763914.png)

![3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5763941.png)